molecular formula C7H14ClNO3 B1433754 Methyl 2-methylmorpholine-2-carboxylate hydrochloride CAS No. 1205750-77-1

Methyl 2-methylmorpholine-2-carboxylate hydrochloride

Cat. No.: B1433754
CAS No.: 1205750-77-1
M. Wt: 195.64 g/mol
InChI Key: DSSQOCIZNVHANL-UHFFFAOYSA-N
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Description

Methyl 2-methylmorpholine-2-carboxylate hydrochloride is a synthetic organic compound belonging to the class of morpholine derivatives. Morpholine-based compounds are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and structural stability. This compound features a morpholine ring substituted with a methyl group at the 2-position and a methyl ester carboxylate group, which is further stabilized as a hydrochloride salt.

Properties

IUPAC Name

methyl 2-methylmorpholine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-8-3-4-11-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQOCIZNVHANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-77-1
Record name methyl 2-methylmorpholine-2-carboxylate hydrochloride
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Scientific Research Applications

Chemical Synthesis

Methyl 2-methylmorpholine-2-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis. It plays a crucial role in:

  • Pharmaceutical Development : The compound is pivotal in synthesizing novel pharmaceuticals. Its derivatives are explored for diverse biological activities, making it valuable in drug discovery.
  • Fine Chemicals Production : It serves as a building block for the production of fine chemicals, including agrochemicals and dyes .

Biochemical Research

In biochemical assays, this compound functions as a reagent for studying enzyme inhibition and activation. Its applications include:

  • Enzyme Studies : It is employed in research to understand enzyme mechanisms, acting as an inhibitor or activator depending on the context .
  • Interaction Studies : The compound's reactivity with various biological targets is crucial for elucidating its potential therapeutic effects and side effects.

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to diverse biological activities. Key applications include:

  • Drug Design : this compound is used to design new therapeutic agents, particularly those targeting specific biological pathways.
  • Stereochemistry Research : Its chiral nature makes it a subject of interest for studies involving asymmetric synthesis, which is essential for developing enantiopure drugs.

Industrial Applications

Beyond its roles in research and development, this compound is also utilized in various industrial processes:

  • Agrochemical Manufacturing : It contributes to the synthesis of herbicides and pesticides, enhancing agricultural productivity .
  • Dyes and Pigments Production : The compound is involved in producing specific dyes used in textiles and other materials.

Mechanism of Action

The mechanism by which methyl 2-methylmorpholine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure : The molecule comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methyl substituent and a methyl ester group at the 2-position. The hydrochloride salt enhances solubility and stability.
  • Applications : As a secondary amine, it serves as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery for central nervous system (CNS) agents and antibacterial compounds .

Structural and Functional Similarities

The compound shares structural motifs with other morpholine carboxylates and hydrochlorides. Below is a comparative analysis:

Table 1: Comparative Data of Methyl 2-Methylmorpholine-2-carboxylate Hydrochloride and Analogues
Compound Name Molecular Formula Substituents/Modifications Similarity Score Key Applications References
Methyl 2-methylmorpholine-2-carboxylate HCl C₈H₁₄ClNO₃ 2-methyl, 2-carboxylate methyl ester 1.00 Pharmaceutical intermediates
Ethyl morpholine-2-carboxylate C₇H₁₃NO₃ 2-carboxylate ethyl ester 0.95 Organic synthesis
Morpholine-2-carboxylic acid HCl C₅H₁₀ClNO₃ 2-carboxylic acid (no ester) 0.93 Precursor for ester derivatives
(S)-Methyl morpholine-2-carboxylate HCl C₆H₁₂ClNO₃ 2-carboxylate methyl ester (S-enantiomer) 1.00 Chiral synthesis
4-Benzylmorpholine-2-carboxylic acid HCl C₁₂H₁₆ClNO₃ 4-benzyl, 2-carboxylic acid 0.70 Lipophilic drug candidates
2-Ethyl-2-(trifluoromethyl)morpholine HCl C₇H₁₃ClF₃NO 2-ethyl, 2-CF₃ N/A Fluorinated bioactive molecules

Key Research Findings and Differences

Ester vs. Morpholine-2-carboxylic acid hydrochloride (C₅H₁₀ClNO₃) serves as a precursor for ester derivatives but requires additional steps for esterification, limiting its direct utility in rapid synthesis .

Stereochemical Impact: The (S)-enantiomer of methyl morpholine-2-carboxylate HCl (C₆H₁₂ClNO₃) is critical for enantioselective synthesis, particularly in CNS drugs where chirality affects receptor binding .

Substituent Effects: The 4-benzyl group in 4-benzylmorpholine-2-carboxylic acid HCl (C₁₂H₁₆ClNO₃) enhances lipophilicity, improving blood-brain barrier penetration in neuropharmaceuticals . Fluorinated derivatives like 2-ethyl-2-(trifluoromethyl)morpholine HCl (C₇H₁₃ClF₃NO) show increased metabolic stability due to the electron-withdrawing CF₃ group, making them candidates for prolonged-action therapeutics .

Safety and Handling :

  • Methyl 3-methylmorpholine-3-carboxylate HCl (similar to the target compound) requires careful handling due to decomposition hazards, releasing toxic gases like HCl and CO under heat .

Biological Activity

Methyl 2-methylmorpholine-2-carboxylate hydrochloride is a compound of interest due to its unique structural features, including a morpholine ring and a carboxylate group. Its biological activity has been explored in various contexts, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 195.64 g/mol
  • Chirality : The compound possesses a chiral center, which may influence its biological interactions and pharmacological effects.

The presence of the morpholine ring is significant as it is commonly found in various bioactive molecules, suggesting potential for enzyme inhibition or interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Pharmacological Effects : The compound exhibits potential pharmacological activities owing to its structural similarities with other bioactive compounds. It has been investigated for its role as a potential ligand in asymmetric catalysis and drug design.
  • Antibacterial Activity : Research indicates that derivatives of morpholine compounds can demonstrate significant antibacterial properties. For instance, studies have shown that morpholine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesUnique Aspects
Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride1969287-69-1Similar morpholine structureDifferent stereochemistry affecting biological activity
Methyl 6-Aminopyrazine-2-carboxylate118854-31-2Contains an amino groupExhibits distinct biological properties compared to morpholines
(R)-Methyl Morpholine-2-carboxylate hydrochloride1352715-67-3Chiral morpholine derivativePotentially different pharmacological effects due to stereochemistry

The unique methyl substitution on the morpholine ring in this compound may lead to distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that morpholine derivatives can inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, certain derivatives demonstrated low nanomolar IC50 values against these enzymes, indicating strong inhibitory potential . This suggests that this compound may also possess similar inhibitory capabilities.
    • Table of Inhibitory Activities :
    CompoundEnzyme TargetIC50 (nM)
    Compound ADNA gyrase<32
    Compound BTopo IV<100
  • Pharmacological Applications : The compound has been noted for its potential utility in treating disorders related to monoamine transporters, including ADHD and depression. Its ability to inhibit both serotonin and norepinephrine reuptake suggests a dual therapeutic action .
  • Antibacterial Efficacy : In vitro studies have shown that certain morpholine derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below clinically relevant thresholds .
    • Table of Antibacterial Activities :
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus<0.25
    Escherichia coli1–8

Preparation Methods

Direct Esterification of 2-Methylmorpholine-2-carboxylic Acid

One common approach involves the synthesis of the methyl ester derivative by esterifying the corresponding 2-methylmorpholine-2-carboxylic acid. This acid can be prepared by oxidation or carboxylation of 2-methylmorpholine. The esterification typically employs methanol in the presence of acidic catalysts such as hydrochloric acid or sulfuric acid under reflux conditions.

  • Reaction Conditions:

    • Solvent: Methanol
    • Catalyst: HCl (gaseous or in solution)
    • Temperature: Reflux (~60-70°C)
    • Time: Several hours (typically 4-18 h)
  • Outcome:

    • Formation of methyl ester intermediate
    • Subsequent neutralization or direct treatment with HCl gas yields the hydrochloride salt

Alkylation and Cyclization Route

Another method involves the alkylation of precursor diols or amino alcohols followed by cyclization to form the morpholine ring bearing the methyl substituent and ester functionality.

  • Starting from 1,2-propanediol enantiomers, alkylation with suitable halides (e.g., tosylates) followed by cyclization using bases such as sodium hydride produces methylmorpholine derivatives.
  • The hydrochloride salt is then obtained by treatment with methanolic HCl.

This method is advantageous for stereoselective synthesis and allows good control over substitution patterns.

Reaction of 2-Methylmorpholine with Methyl Chloroformate

A widely reported laboratory synthesis involves the reaction of 2-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine to neutralize the released HCl.

  • Reaction Setup:

    • Inert atmosphere (nitrogen) to avoid side reactions
    • Solvent: Dichloromethane or other aprotic solvents
    • Temperature: 0°C to room temperature
    • Base: Triethylamine or similar tertiary amine
  • Process:

    • Dropwise addition of methyl chloroformate to a stirred solution of 2-methylmorpholine and base
    • Stirring for several hours to complete reaction
    • Work-up includes aqueous washes, drying, and purification by recrystallization or chromatography
    • Final treatment with hydrochloric acid to form the hydrochloride salt

This method yields high purity product suitable for pharmaceutical intermediates.

Industrial Scale Preparation

In industrial settings, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and reactant stoichiometry. This improves yield, reproducibility, and safety.

  • Continuous flow enables precise temperature control (often 0-50°C) and rapid mixing.
  • Automated systems minimize human exposure to reactive intermediates and corrosive reagents.
  • Purification is typically achieved by crystallization and filtration rather than chromatography to reduce costs.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Yield & Purity
Temperature 0°C to reflux (~70°C) Lower temps favor selectivity; higher temps increase reaction rate but risk side reactions
Solvent Methanol, dichloromethane, or acetonitrile Solvent polarity affects reaction rate and solubility of intermediates
Base Triethylamine, sodium hydride, or NaOH Neutralizes acid byproducts, drives reaction forward
Reaction Time 1 to 18 hours Sufficient time needed for complete conversion
Atmosphere Nitrogen or inert gas Prevents oxidation or moisture interference
Purification Method Recrystallization, chromatography Ensures removal of unreacted materials and byproducts

Representative Experimental Data

Entry Starting Material Reagents & Conditions Yield (%) Notes
1 2-Methylmorpholine Methyl chloroformate, triethylamine, DCM, 0°C to RT, 4h ~75-85 High purity after recrystallization
2 1,2-Propanediol derivatives Alkylation with tosylates, NaH cyclization, HCl methanolic treatment ~60-70 Stereoselective synthesis route
3 2-Methylmorpholine-2-carboxylic acid Esterification with methanol, HCl catalyst, reflux 6h ~65-80 Direct ester formation followed by salt formation

Analytical and Purification Techniques

  • Characterization: NMR (¹H and ¹³C), IR spectroscopy (notably C=O stretch near 1700 cm⁻¹), HPLC-MS for purity.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients, recrystallization from ethanol or methanol.
  • Salt Formation: Treatment with HCl in dioxane or methanolic solution to obtain stable hydrochloride salt.

Summary of Key Research Findings

  • The reaction of 2-methylmorpholine with methyl chloroformate under inert atmosphere with triethylamine base is the most documented laboratory-scale method, providing good yields and high purity.
  • Industrial methods favor continuous flow processes for scalability and safety.
  • Alternative routes via alkylation and cyclization of diol precursors allow stereochemical control.
  • Purification by recrystallization and chromatography is critical to remove impurities and achieve pharmaceutical-grade material.
  • Reaction parameters such as temperature, solvent, and base choice significantly influence yield and product quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methylmorpholine-2-carboxylate hydrochloride, and how can reaction parameters (e.g., solvent, temperature, catalyst) be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, methyl esters of morpholine derivatives are often synthesized via acid-catalyzed esterification of carboxylic acids or via alkylation of morpholine precursors. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like racemization .
  • Catalyst use : Triethylamine or HCl gas can drive protonation and improve yield .
  • Purification : Orthogonal methods (e.g., recrystallization from ethanol/water mixtures, followed by HPLC) are critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • HPLC-UV/ELSD : For purity assessment (e.g., using a C18 column with 0.1% TFA in water/acetonitrile gradients) .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms stereochemistry and functional groups (e.g., methyl ester at ~3.6 ppm, morpholine protons at 3.2–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₈H₁₄ClNO₃: 231.066) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management : Collect solids mechanically; avoid water jets to prevent aerosolization. Clean with ethanol and dispose as hazardous waste .
  • Storage : Store in airtight containers at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Perform stress testing at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC.
  • pH-dependent hydrolysis : Use buffered solutions (pH 1–10) to identify degradation products (e.g., free morpholine or carboxylic acid derivatives) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What strategies can mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials to enforce stereochemical control .
  • Low-temperature reactions : Conduct steps below 0°C to reduce thermal racemization .
  • Analytical validation : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to confirm enantiopurity .

Q. What in vitro biological models are appropriate for assessing the activity of this compound, and how should they be validated?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Counter-screen for off-target effects : Validate specificity via selectivity panels (e.g., Eurofins Pharma Discovery services) .

Data Contradiction Analysis

Q. How should conflicting reports on the solubility of this compound in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solubility screens : Use shake-flask method in 12 solvents (e.g., water, DMSO, ethanol) quantified by UV-Vis spectroscopy.
  • Co-solvency studies : Test binary mixtures (e.g., water/ethanol) to identify optimal solubility profiles for formulation .
  • Documentation : Report Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies .

Tables for Key Parameters

Parameter Optimal Conditions References
Synthesis Temperature0–5°C (prevents racemization)
HPLC Mobile Phase0.1% TFA in H₂O/ACN gradient
Storage Conditions-20°C under anhydrous N₂
Chiral Purity ValidationChiralpak IA column, hexane/ethanol

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methylmorpholine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-methylmorpholine-2-carboxylate hydrochloride

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